PROTAC BTK Degrader-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BTK Degrader-3 is a potent degrader of Bruton’s tyrosine kinase (BTK), a key protein involved in B-cell receptor signaling and related to various B-cell malignancies. This compound has shown promise in research for treating chronic lymphoid malignancies by effectively degrading BTK proteins .
Preparation Methods
The synthesis of PROTAC BTK Degrader-3 involves linking a ligand for BTK with a ligand for an E3 ubiquitin ligase through a linker. One reported method involves the use of Ibrutinib and Thalidomide as the ligands . The preparation method for in vivo studies includes dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O .
Chemical Reactions Analysis
PROTAC BTK Degrader-3 undergoes proteolysis-targeting chimera (PROTAC) reactions, which involve the ubiquitination and subsequent proteasomal degradation of BTK . The compound is designed to recruit the E3 ubiquitin ligase to BTK, leading to its degradation. Common reagents used in these reactions include the ligands for BTK and the E3 ubiquitin ligase, as well as the linker . The major product formed from these reactions is the degraded BTK protein .
Scientific Research Applications
PROTAC BTK Degrader-3 has been extensively studied for its applications in treating B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma . It has also shown potential in alleviating inflammation in autoimmune diseases by degrading BTK proteins . Additionally, this compound is being investigated for its ability to overcome drug resistance in cancers that have developed resistance to traditional BTK inhibitors .
Mechanism of Action
The mechanism of action of PROTAC BTK Degrader-3 involves the recruitment of an E3 ubiquitin ligase to BTK, leading to its ubiquitination and subsequent degradation by the proteasome . This process effectively reduces the levels of BTK protein in cells, thereby inhibiting B-cell receptor signaling and reducing the proliferation and survival of B-cell malignancies .
Comparison with Similar Compounds
PROTAC BTK Degrader-3 is unique in its ability to degrade BTK proteins rather than merely inhibiting their activity. Similar compounds include other BTK inhibitors like Ibrutinib and Acalabrutinib, which inhibit BTK activity but do not degrade the protein . Additionally, other PROTACs targeting different proteins, such as GSPT1, have been developed, but they differ in their target specificity and mechanism of action .
Conclusion
This compound represents a significant advancement in targeted protein degradation technology, offering a novel approach to treating B-cell malignancies and autoimmune diseases. Its unique mechanism of action and potential to overcome drug resistance make it a promising candidate for further research and development.
Properties
Molecular Formula |
C41H40N10O5 |
---|---|
Molecular Weight |
752.8 g/mol |
IUPAC Name |
5-[3-[3-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]azetidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C41H40N10O5/c42-37-35-36(24-6-9-30(10-7-24)56-29-4-2-1-3-5-29)46-51(38(35)44-23-43-37)25-14-16-47(17-15-25)27-19-49(20-27)28-21-48(22-28)26-8-11-31-32(18-26)41(55)50(40(31)54)33-12-13-34(52)45-39(33)53/h1-11,18,23,25,27-28,33H,12-17,19-22H2,(H2,42,43,44)(H,45,52,53) |
InChI Key |
BORJZCDAUJWRDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)N5CC(C5)N6CCC(CC6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.